molecular formula C15H15NO2 B8630876 Ethyl 2-(4-(pyridin-2-YL)phenyl)acetate CAS No. 52199-25-4

Ethyl 2-(4-(pyridin-2-YL)phenyl)acetate

Cat. No.: B8630876
CAS No.: 52199-25-4
M. Wt: 241.28 g/mol
InChI Key: KVCUKLPSRGQDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(pyridin-2-yl)phenyl)acetate is an ethyl ester derivative featuring a pyridine ring directly attached to a phenyl group at the para position, with an acetoxyethyl side chain. Pyridine-containing esters are valued for their electronic properties, which enhance binding affinity in drug-receptor interactions .

Properties

CAS No.

52199-25-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 2-(4-pyridin-2-ylphenyl)acetate

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)11-12-6-8-13(9-7-12)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3

InChI Key

KVCUKLPSRGQDTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 2-(4-(pyridin-2-yl)phenyl)acetate and related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Substituents Log P (Predicted) Solubility (mg/mL)
This compound Pyridine, phenyl, ester ~269.3 None ~2.8 ~5–10 (DMSO)
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate Pyridine, CF₃, ester 263.2 Trifluoromethyl ~3.2 ~2–5 (DMSO)
Ethyl 2-[(4-(2-pyridyl)piperazinyl)carbonylamino]acetate Piperazine, pyridine, urea, ester 347.4 Piperazine ~1.5 >20 (Water)
Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate Pyrimidine, methylphenyl, ester 267.3 Methyl, pyrimidine ~2.5 ~10–15 (Ethanol)
Ethyl 2-phenylacetoacetate Phenyl, β-ketoester 206.2 Acetoacetate ~1.9 ~50–100 (Ethanol)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate increases lipophilicity (Log P ~3.2 vs. ~2.8 for the parent compound) and may enhance metabolic stability .
  • Piperazine Moieties: Ethyl 2-[(4-(2-pyridyl)piperazinyl)carbonylamino]acetate exhibits higher water solubility due to the basic piperazine group, making it suitable for aqueous formulations .
  • Pyrimidine vs.
  • Simpler Esters : Ethyl 2-phenylacetoacetate lacks aromatic nitrogen atoms, resulting in lower Log P and higher solubility in polar solvents .

Physicochemical Properties

  • Crystallography : Similar esters, such as Ethyl 2-(2,4-difluorophenyl)acetate (), form stable crystals via intermolecular hydrogen bonds (e.g., C=O⋯H–N), which could be mirrored in the target compound .
  • Thermal Stability : Trifluoromethyl groups () enhance thermal stability, whereas piperazine derivatives () may exhibit lower melting points due to conformational flexibility .

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